Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-
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Overview
Description
Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)-, also known as 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide, is a chemical compound with the molecular formula C8H16N2O2S. It is a derivative of butanamide and contains functional groups such as amide, amino, and methylthio. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide typically begins with butanamide as the starting material.
Reaction Steps:
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: After synthesis, the compound undergoes purification processes to remove any impurities and by-products.
Scaling Up: The production process is scaled up to meet industrial demands, ensuring that large quantities of the compound can be produced efficiently.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where it loses electrons and forms new products.
Reduction: Reduction reactions involve the gain of electrons, leading to the formation of different chemical species.
Substitution: Substitution reactions occur when one functional group in the compound is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution Reagents: Various nucleophiles and electrophiles are used to facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Oxidation of the compound can lead to the formation of carboxylic acids and other oxidized derivatives.
Reduction Products: Reduction reactions can produce amines and other reduced forms of the compound.
Substitution Products: Substitution reactions can result in the formation of different amides, esters, and other derivatives.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It has applications in studying biological processes and interactions with biomolecules. Medicine: The compound is investigated for its potential therapeutic properties and use in drug development. Industry: It is utilized in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
Butanamide: The parent compound without the amino and methylthio groups.
N-Butylamide: A related amide with a different alkyl chain.
Methylthiobutanamide: A compound with a similar structure but different functional groups.
Uniqueness: 2-[(aminocarbonyl)amino]-4-(methylthio)butanamide is unique due to its combination of amide, amino, and methylthio groups, which confer specific chemical and biological properties not found in its similar compounds.
Properties
IUPAC Name |
2-(carbamoylamino)-4-methylsulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2S/c1-12-3-2-4(5(7)10)9-6(8)11/h4H,2-3H2,1H3,(H2,7,10)(H3,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMOYGNLHSTUPJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)N)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50461905 |
Source
|
Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55064-40-9 |
Source
|
Record name | Butanamide, 2-[(aminocarbonyl)amino]-4-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50461905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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